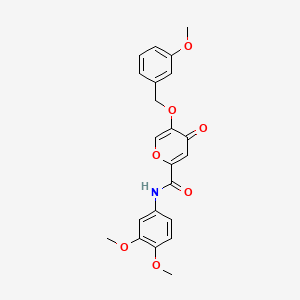

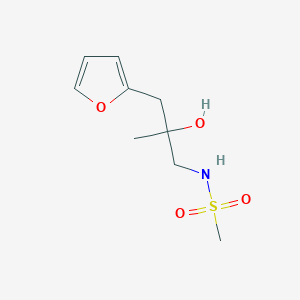

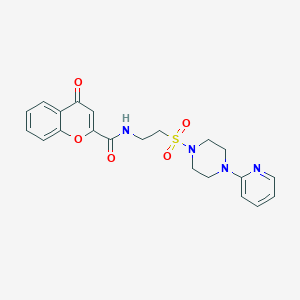

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

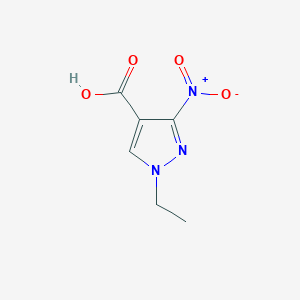

The compound “N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide” is a sulfonamide derivative with a furan ring and a hydroxymethyl group. Sulfonamides are a group of compounds which are well known for their medicinal properties, particularly as antibiotics . The furan ring is a five-membered aromatic ring with an oxygen atom, which is found in many natural and synthetic compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography. These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis

Furan derivatives are known to undergo a variety of chemical reactions. For example, they can participate in Diels-Alder reactions with electrophilic alkenes and alkynes . They can also undergo reactions involving the addition of nucleophiles to the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, furan derivatives are often polar due to the presence of the oxygen atom in the furan ring, which can affect their solubility in different solvents .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives have shown promise as antibacterial agents. Researchers have synthesized novel furan-based compounds with potential antimicrobial efficacy. These agents could combat microbial resistance, a global health concern. The furan nucleus plays a crucial role in their design and synthesis. These compounds exhibit activity against both gram-positive and gram-negative bacteria .

Anticancer Potential

Furan derivatives, including our compound of interest, have demonstrated anticancer properties. Their unique structure and reactivity make them attractive candidates for cancer therapy. Further studies are needed to explore their mechanisms of action and potential clinical applications .

Anti-inflammatory and Analgesic Effects

Furan-containing compounds exhibit anti-inflammatory and analgesic properties. These molecules may modulate inflammatory pathways and provide pain relief. Investigating their interactions with specific targets could lead to the development of new drugs .

Anti-ulcer and Diuretic Activities

Furan derivatives have been explored for their anti-ulcer and diuretic effects. These compounds may influence gastrointestinal health and fluid balance. Researchers continue to investigate their pharmacological profiles .

Other Therapeutic Applications

Beyond the mentioned fields, furan derivatives have been studied for their potential as muscle relaxants, anti-protozoals, and anti-anxiety agents. Additionally, they show promise in treating glaucoma, hypertension, and aging-related conditions .

Novel Chalcones

In recent research, novel chalcones containing furan moieties were investigated for cytotoxicity against A549 cell lines. These compounds hold potential for cancer treatment .

Synthesis Methods

Researchers have developed synthetic methods for 3-aryl-3-(furan-2-yl)propenoic acid derivatives. These compounds were synthesized via hydroarylation of carbon-carbon double bonds, demonstrating superelectrophilic activation conditions .

Mécanisme D'action

Target of Action

It’s known that furan derivatives have a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . The mode of action of similar compounds often involves interactions with cellular targets, leading to changes in cellular processes .

Biochemical Pathways

Furan derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological and clinical applications .

Result of Action

Furan derivatives are known to have a wide range of biological activities, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-9(11,7-10-15(2,12)13)6-8-4-3-5-14-8/h3-5,10-11H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHLOIQDVNXIGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNS(=O)(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2526491.png)

![2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2526492.png)

![4-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2526493.png)

![Methyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2526495.png)

![4-tert-butyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2526501.png)

![3-(Chloromethyl)-2-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2526502.png)